1-(3,4-Dimethylphenyl)-4-isocyanato-2-pyrrolidinone
Overview
Description
1-(3,4-Dimethylphenyl)-4-isocyanato-2-pyrrolidinone is a chemical compound characterized by its unique structure, which includes a pyrrolidinone ring and an isocyanate group attached to a 3,4-dimethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,4-Dimethylphenyl)-4-isocyanato-2-pyrrolidinone can be synthesized through several synthetic routes. One common method involves the reaction of 3,4-dimethylphenyl isocyanate with 2-pyrrolidinone under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The choice of solvents, temperature, and pressure are optimized to maximize the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethylphenyl)-4-isocyanato-2-pyrrolidinone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alcohols, amines, and water can react with the isocyanate group under mild conditions.
Major Products Formed:
Oxidation: Carbonyl compounds such as carboxylic acids or ketones.
Reduction: Amines or other reduced derivatives.
Substitution: Ureas, carbamates, or other substituted isocyanates.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-4-isocyanato-2-pyrrolidinone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound can be employed in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of polymers and coatings due to its reactivity with various substrates.
Mechanism of Action
The mechanism by which 1-(3,4-Dimethylphenyl)-4-isocyanato-2-pyrrolidinone exerts its effects involves the interaction of its isocyanate group with nucleophiles. The isocyanate group can react with amines to form ureas, which are important in various biological and industrial processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
1-(3,4-Dimethylphenyl)-4-isocyanato-2-pyrrolidinone is unique due to its specific structural features. Similar compounds include:
1-(2,4-Dimethylphenyl)-4-isocyanato-2-pyrrolidinone: Similar structure but with different positions of the methyl groups.
1-(3,4-Dimethylphenyl)-2-pyrrolidinone: Lacks the isocyanate group, resulting in different reactivity.
4-Isocyanato-2-pyrrolidinone: Does not have the dimethylphenyl group, leading to different chemical properties.
Biological Activity
1-(3,4-Dimethylphenyl)-4-isocyanato-2-pyrrolidinone is a compound of interest in medicinal chemistry due to its complex structure and potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidinone ring linked to an isocyanate group and a 3,4-dimethylphenyl moiety. Its molecular formula is CHNO, with a molecular weight of approximately 218.26 g/mol. The structural components suggest interactions with various biological targets, which may influence cellular pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in inflammatory pathways, potentially modulating processes such as apoptosis and cell proliferation.
- Receptor Interaction : The compound may interact with receptors that play critical roles in cellular signaling, which could lead to changes in gene expression related to inflammation and cancer.
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Anti-inflammatory | Inhibits inflammatory cytokines | |
Cytotoxicity | Low cytotoxicity observed in vitro | |
Antiproliferative | Exhibits activity against cancer cell lines |
Case Studies
- Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of this compound in a murine model of acute airway inflammation. The compound demonstrated significant inhibition of inflammatory markers, suggesting its potential as a therapeutic agent for respiratory conditions .
- Cytotoxicity in Cancer Models : In vitro tests revealed that the compound exhibited low cytotoxicity against various cancer cell lines (L1210, CEM, HeLa), indicating its selectivity and potential as an anticancer agent. The IC50 values ranged from 9.6 µM to 41 µM across different cell lines .
- Mechanistic Studies : Further research into the mechanistic pathways revealed that the compound may act through the inhibition of key signaling pathways associated with tumor growth and inflammation. This was supported by docking studies that indicated favorable binding interactions with target proteins involved in these pathways .
Discussion
The unique structural features of this compound contribute to its diverse biological activities. Its potential as an anti-inflammatory and anticancer agent makes it a candidate for further pharmacological studies. However, additional research is necessary to fully elucidate its mechanisms of action and optimize its pharmacokinetic properties.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-4-isocyanatopyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-3-4-12(5-10(9)2)15-7-11(14-8-16)6-13(15)17/h3-5,11H,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCMBVVLWSFYAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)N=C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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